Pyrrolidine-3-carbonitrile hydrochloride
Overview
Description
Pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2 . It has a molecular weight of 132.59 g/mol . The IUPAC name for this compound is 3-pyrrolidinecarbonitrile hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.N#CC1CCNC1
and the InChI string 1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrrolidine compounds are known to be versatile in chemical reactions due to their nitrogen heterocycle .Physical and Chemical Properties Analysis
This compound has a molecular weight of 132.59 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a rotatable bond count of 0 .Scientific Research Applications
Synthesis and Characterization
- Pyrrolidine-3-carbonitrile derivatives have been synthesized and characterized in various studies. For instance, Han Chun-min (2015) described the synthesis of (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile from L-proline, a process notable for its simplicity, fewer steps, and mild reaction conditions (Han Chun-min, 2015). Similarly, M. El-Mansy et al. (2018) synthesized new pyrrolidine-3-carbonitrile derivatives and evaluated their antimicrobial activity (M. El-Mansy, L. Boulos, Maysa E. Mohram, 2018).
Chemical Reactions and Properties
- The reaction of alpha,beta-unsaturated carbonyl compounds with aminoacetonitrile hydrochloride to produce 3,4-dihydro-2H-pyrrole-2-carbonitriles and 2,3,5-trisubstituted pyrroles was detailed by I. Bergner et al. (2009). This study provides insights into the chemical properties and potential applications of pyrrolidine-3-carbonitrile hydrochloride (I. Bergner, C. Wiebe, N. Meyer, T. Opatz, 2009).
Applications in Drug Synthesis
- Santosh K. Singh et al. (2008) achieved an alternative synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, used in the preparation of DPP-IV inhibitor Vildagliptin, a type-2 diabetes drug. This highlights the role of this compound in pharmaceutical applications (Santosh K. Singh, Narendra Manne, M. Pal, 2008).
Antimicrobial Applications
- A. Miszke et al. (2008) described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from pyrrolidine-3-carbonitrile, evaluating their bacteriostatic and antituberculosis activity. This underscores the potential of this compound in developing new antimicrobial agents (A. Miszke, H. Foks, A. Kędzia, E. Kwapisz, Z. Zwolska, 2008).
Future Directions
Pyrrolidine compounds, including Pyrrolidine-3-carbonitrile hydrochloride, have shown promise in various areas of pharmacotherapy, including anticancer, anti-inflammatory, and antidiabetic agents . This suggests potential future directions for research and drug development involving these compounds.
Mechanism of Action
Target of Action
Pyrrolidine-3-carbonitrile hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been shown to interact with various targets, including enzymes, receptors, and proteins . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways . The exact interaction of this compound with its targets would depend on the specific target and the compound’s chemical structure.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . The exact pathways influenced by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
It is suggested that pyrrolidine derivatives generally have good gastrointestinal absorption and can permeate the blood-brain barrier . The specific ADME properties of this compound would depend on its chemical structure and formulation.
Result of Action
Pyrrolidine derivatives have been shown to exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact effects of this compound would depend on its specific targets, mode of action, and biochemical pathways influenced.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives
Biochemical Analysis
Biochemical Properties
Pyrrolidine-3-carbonitrile hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function. This binding can affect the protein’s activity, stability, and interactions with other biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the signaling pathways that regulate cell proliferation and apoptosis. By modulating these pathways, this compound can influence cell survival and death, making it a compound of interest in cancer research . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can have downstream effects on cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process . This binding can lead to the inhibition of enzyme activity, as seen with cytochrome P450 enzymes, or activation, depending on the specific enzyme and context . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions can result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology and function, while in vivo studies have shown potential impacts on tissue structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without adverse outcomes . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its conversion into various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The involvement of this compound in these pathways can have significant implications for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall impact on cellular processes . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various subcellular environments . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
pyrrolidine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZZTJQNYGICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909873 | |
Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-53-9, 1187930-86-4 | |
Record name | Pyrrolidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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